Product packaging for Silane, (heptadecafluorooctyl)trimethyl-(Cat. No.:CAS No. 52112-19-3)

Silane, (heptadecafluorooctyl)trimethyl-

Cat. No.: B3053225
CAS No.: 52112-19-3
M. Wt: 492.25 g/mol
InChI Key: CSSFUEGQVWQFKG-UHFFFAOYSA-N
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Description

Evolution and Interdisciplinary Relevance of Fluorinated Organosilane Chemistry

The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. wikipedia.org However, the deliberate synthesis of fluorine-containing organosilanes marked a significant turning point, opening new avenues for material design and application. acs.org Early research laid the groundwork for understanding the synthesis and reactivity of these compounds, which has since blossomed into a highly interdisciplinary field. acs.orgnih.gov The unique properties imparted by fluorine have made these silanes indispensable in a wide array of scientific and technological domains, including materials science, electronics, biomedical applications, and coatings. dakenchem.comnih.govmdpi.com The ability to tailor surface properties with molecular precision has been a key driver of their adoption. sinosil.com

The interdisciplinary relevance of fluorinated organosilanes stems from their ability to modify surfaces and create materials with exceptional performance characteristics. For instance, in the realm of electronics, they are used to create moisture-resistant and anti-reflective coatings. sinosil.com In the biomedical field, their biocompatibility and ability to resist biofouling are highly valued. mdpi.com This broad applicability is a testament to the versatility and transformative potential of fluorinated organosilane chemistry.

Strategic Importance of Perfluorinated Alkyl Chains in Silane-Based Architectures

The perfluorinated alkyl chain is a critical component in the design of high-performance fluorinated organosilanes. cdnsciencepub.com The presence of multiple C-F bonds along the alkyl chain dramatically lowers the surface energy of the molecule. cdnsciencepub.comnih.gov This is due to the low polarizability of the C-F bond, which minimizes van der Waals interactions. cdnsciencepub.com The result is a surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent).

The length of the perfluoroalkyl chain plays a crucial role in determining the ultimate properties of the surface modification. acs.org Generally, longer chains lead to a more pronounced hydrophobic and oleophobic effect. acs.org This is because longer chains provide a more densely packed, uniform layer of fluorine atoms at the surface, effectively shielding the underlying substrate. researchgate.net The strategic selection of chain length allows for the fine-tuning of surface properties to meet the demands of specific applications. acs.orgresearchgate.net The remarkable stability of the C-F bond also contributes to the durability and longevity of these surface modifications, making them resistant to harsh environmental conditions. nih.gov

Scope and Research Imperatives for Silane (B1218182), (heptadecafluorooctyl)trimethyl- in Modern Scientific Disciplines

Silane, (heptadecafluorooctyl)trimethyl-, with its long perfluorinated C8 chain, represents a key molecule within the family of fluorinated organosilanes. cfplus.cz Its structure, featuring a heptadecafluorooctyl group attached to a trimethylsilyl (B98337) head, makes it a potent surface modifying agent. cfplus.czuni.lu Current research is focused on leveraging its exceptional properties for a variety of advanced applications.

The primary research imperatives for this compound include its use in creating superhydrophobic and oleophobic surfaces, which are of interest for self-cleaning coatings, anti-icing applications, and stain-resistant textiles. dakenchem.comcdnsciencepub.com In the field of microelectronics, it is being investigated for its potential in creating low-dielectric constant materials and as a protective coating for sensitive components. efcgases.comwikipedia.org Furthermore, its ability to form robust, chemically resistant monolayers makes it a candidate for anti-corrosion coatings and as a surface treatment for nanoparticles to improve their dispersibility and performance in composites. nih.govrsc.org The ongoing exploration of Silane, (heptadecafluorooctyl)trimethyl- and related compounds continues to push the boundaries of what is possible in materials science.

Chemical Profile of Silane, (heptadecafluorooctyl)trimethyl-

PropertyValue
IUPAC Name Trimethyl(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)silane
CAS Number 52112-19-3
Molecular Formula C11H9F17Si
Molecular Weight 492.25 g/mol
Synonyms (Heptadecafluorooctyl)trimethylsilane, Perfluorooctyl trimethylsilane (B1584522)

Data sourced from PubChem CID: 4146189 and CF Plus Chemicals. cfplus.czuni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9F17Si B3053225 Silane, (heptadecafluorooctyl)trimethyl- CAS No. 52112-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl(trimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F17Si/c1-29(2,3)11(27,28)9(22,23)7(18,19)5(14,15)4(12,13)6(16,17)8(20,21)10(24,25)26/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSFUEGQVWQFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F17Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399897
Record name (Heptadecafluorooctyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52112-19-3
Record name (Heptadecafluorooctyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Surface Functionalization and Interface Engineering with Heptadecafluorooctyl Trimethylsilane

Mechanistic Investigations of Surface Grafting and Silane (B1218182) Coupling

(Heptadecafluorooctyl)trimethylsilane belongs to the family of organofunctional silanes utilized for surface energy modification. Its structure, featuring a highly fluorinated alkyl chain and a trimethylsilyl (B98337) headgroup, dictates its reactivity and the nature of the resulting surface modification. Unlike the more commonly employed trichloro- or trialkoxy-silanes, (heptadecafluorooctyl)trimethylsilane is a monofunctional silane. This structural characteristic is crucial as it precludes the formation of a cross-linked polysiloxane network, leading to the formation of a true monolayer where each silane molecule is individually tethered to the surface.

The primary mechanism for grafting (heptadecafluorooctyl)trimethylsilane onto inorganic substrates like silica (B1680970), glass, or metal oxides involves a condensation reaction with surface hydroxyl (-OH) groups, also known as silanol (B1196071) groups in the case of silica. These reactions are fundamental to creating covalently bonded, stable surface modifications.

The process typically begins with the activation of the silane, although trimethylsilyl compounds are generally less reactive than their chloro- or alkoxy- counterparts. The reaction proceeds via the interaction of the trimethylsilyl headgroup with a surface silanol group (Si-OH). This results in the formation of a stable siloxane bond (Si-O-Si) that covalently links the fluorinated molecule to the substrate. For a monofunctional silane like ethoxytrimethylsilane, the reaction with surface silanols is a direct displacement, creating a trimethylsilyl ether linkage. researchgate.net Sols with a higher concentration of hydrogen-bonded silanol groups on their surface tend to achieve greater trimethylsilyl surface coverage. researchgate.net

The general reaction can be represented as:

CF₃(CF₂)₇(CH₂)₂-Si(CH₃)₃ + HO-[Substrate] → CF₃(CF₂)₇(CH₂)₂-Si(CH₃)₂-O-[Substrate] + CH₄

This reaction contrasts with trifunctional silanes (e.g., trichlorosilanes), which first undergo hydrolysis to form silanetriols. These intermediates then condense with surface hydroxyls and also undergo self-condensation with adjacent silanetriols, forming a robust, cross-linked polymeric network on the surface. researchgate.net (Heptadecafluorooctyl)trimethylsilane, lacking hydrolyzable groups, reacts more directly but results in a less densely packed and non-cross-linked monolayer. The stability of such coatings can be compromised in the presence of moisture during the coating process, which can lead to the formation of uncoated regions that act as nucleation sites for degradation. nih.gov

Grafting silanes onto polymeric materials is often more challenging than onto hydroxylated inorganic surfaces due to the general lack of reactive hydroxyl groups on many polymer backbones. nih.gov However, various strategies have been developed to functionalize polymer surfaces with silanes, including (heptadecafluorooctyl)trimethylsilane.

One common approach involves surface activation to generate reactive sites. Techniques such as plasma treatment, corona discharge, or wet etching can introduce hydroxyl, carboxyl, or other functional groups onto the polymer surface, which can then participate in condensation reactions with the silane headgroup. nih.gov

"Grafting to" is a prevalent non-traditional method where pre-synthesized polymer chains with reactive terminal groups are attached to a functionalized substrate. frontiersin.org In a reverse scenario, a polymer surface could be modified to present reactive sites to which the silane can bind. For some polymer systems, direct covalent bonding can occur without extensive pre-treatment. For instance, studies on fluorinated silanes reacting with resins used in stereolithography have suggested a molecular reaction that consumes a carbonyl moiety from the polymer structure, indicating a direct covalent attachment. nih.gov

Another advanced method involves photochemically induced reactions. For example, nanoparticles can be functionalized with a perfluorophenylazide, and subsequent UV exposure allows for the insertion reactions of the resulting perfluorophenylnitrene to graft various polymers onto the surface. nih.gov A similar principle could be adapted to graft silanes onto polymer surfaces that have been pre-functionalized with a suitable photoactive group. These methods offer pathways to functionalize otherwise inert polymer surfaces with the specialized properties of fluorinated silanes.

The efficacy of surface grafting with (heptadecafluorooctyl)trimethylsilane is highly dependent on the choice of solvent and the reaction conditions, such as temperature, time, and the presence of catalysts or water.

Solvent Systems: The solvent plays multiple roles in the silanization process. It must dissolve the silane, prevent its aggregation in the bulk solution, and facilitate its transport to the substrate surface. For fluorinated silanes, fluorinated or non-polar aprotic solvents like toluene, hexane, or specialized fluorinated oils are often used. nih.govnih.gov The choice of solvent can significantly impact the resulting surface coverage and monolayer quality. Studies have shown that solvent-based deposition of fluorinated silanes in a fluorinated oil can generate significantly higher contact angles compared to deposition in ethanol (B145695) or from the gas phase. nih.gov Anhydrous conditions are generally preferred to minimize the undesired self-condensation of silane molecules in the solution, especially for more reactive chloro- and alkoxy-silanes. dtic.mil

Reaction Conditions:

Temperature: Increasing the reaction temperature generally increases the rate of the grafting reaction. However, for self-assembled monolayers, there is often a critical temperature above which the formation of ordered, high-coverage films is hindered. illinois.edu

Time: The duration of the reaction influences the surface coverage. Initially, there is a rapid adsorption and reaction of silane molecules, which slows as the surface becomes more populated. Sufficient time, ranging from minutes to several hours, is necessary to achieve maximum surface coverage. nih.govillinois.edu

Concentration: The concentration of the silane in the solution is a key parameter. Higher concentrations can lead to faster surface coverage but may also increase the risk of multilayer formation or particle aggregation on the surface. nih.gov Optimal concentrations are typically in the millimolar range.

Catalysts and Water: While water is necessary for the hydrolysis of trialkoxy- and trichlorosilanes, its presence must be carefully controlled to prevent premature polymerization in solution. For trimethylsilanes, the reaction is less sensitive to water, but anhydrous conditions are still often preferred for cleaner reactions. dtic.mil In some systems, catalysts like amines can be added to enhance the rate of silanization. mdpi.com

The interplay of these factors determines the final quality, density, and stability of the grafted fluorinated layer.

Table 1: Influence of Reaction Parameters on Silane Grafting Efficacy
ParameterEffect on Grafting EfficacyTypical Conditions/ObservationsReference
Solvent PolarityAffects silane solubility and transport to the surface. Non-polar or fluorinated solvents are often preferred for fluorinated silanes.Toluene, hexane, fluorinated oils (e.g., FC-40). nih.govnih.gov
Silane ConcentrationHigher concentration increases reaction rate but may lead to disordered layers or aggregation if too high.Optimal ranges are often low (e.g., 0.02% to 0.50% wt%). A critical concentration is often observed above which properties like contact angle do not significantly increase. nih.gov
Reaction TimeLonger times generally lead to higher surface coverage, up to a saturation point.Can range from minutes to over 24 hours depending on the silane's reactivity and desired monolayer quality. nih.govresearchgate.net
TemperatureAffects reaction kinetics. A critical temperature may exist above which ordered monolayer formation is disrupted.Often performed at room temperature, but can be elevated to increase rate. illinois.edu
Presence of WaterCrucial for hydrolysis of trialkoxy/trichlorosilanes but can cause undesirable bulk polymerization. Anhydrous conditions are often best for monofunctional silanes.Controlled humidity or anhydrous solvents are used to optimize monolayer quality. dtic.mil

Self-Assembled Monolayers (SAMs) of (Heptadecafluorooctyl)trimethylsilane and Related Fluorinated Silanes

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. Fluorinated silanes are excellent candidates for forming SAMs that dramatically lower surface energy. The monofunctional nature of (heptadecafluorooctyl)trimethylsilane leads to the formation of non-cross-linked SAMs, where the structure and ordering are dominated by intermolecular forces between the long fluorinated chains.

The formation of a SAM is a dynamic process involving the transport of molecules to the surface, their adsorption, and subsequent two-dimensional organization. researchgate.net The kinetics of this process can often be described by the Langmuir adsorption model, where the rate of film growth increases with the concentration of the silane and is influenced by environmental factors like humidity and temperature. illinois.edu

For long-chain fluorinated silanes, the formation process involves several key steps:

Adsorption: Silane molecules from the solution or vapor phase adsorb onto the substrate surface.

Surface Reaction: The trimethylsilyl headgroup reacts with surface hydroxyls, covalently anchoring the molecule.

Island Formation and Growth: Due to the strong van der Waals interactions between the rigid, helical fluorocarbon chains, adsorbed molecules tend to aggregate into ordered, two-dimensional islands. These islands then grow and coalesce to cover the entire surface. mdpi.com

The kinetics can vary significantly based on the silane's headgroup and chain length. For instance, one study reported that perfluorooctyltrichlorosilane (a related C8 compound) forms monolayers within 5 minutes, much faster than the 90 minutes required for its non-fluorinated analogue, octadecyltrichlorosilane (B89594) (OTS). researchgate.net This rapid formation is attributed to the strong intermolecular interactions of the fluorinated chains. The structural ordering within the SAM is heavily influenced by the steric bulk of the fluorine atoms, which forces the perfluoroalkyl chains to adopt a helical conformation, as seen in bulk polytetrafluoroethylene (PTFE). researchgate.net This helical structure leads to a larger cross-sectional area per molecule compared to hydrocarbon chains, resulting in a different packing structure on the surface. uh.edu

The molecular design of the silane—encompassing the headgroup, the chain length, and the degree of fluorination—is a critical determinant of the final monolayer's quality, density, and surface properties.

Headgroup: The headgroup determines the bonding chemistry to the substrate. Monofunctional headgroups like trimethylsilyl result in a non-cross-linked monolayer. While this may offer less mechanical and chemical stability compared to the networks formed by trifunctional silanes, it can prevent the formation of undesired polymeric aggregates on the surface, potentially leading to more uniform, albeit less dense, monolayers. dtic.mil Studies comparing mono-, di-, and tri-functional silanes have shown that surfaces treated with multifunctional silanes exhibit higher water contact angle hysteresis, which is indicative of a more heterogeneous surface, likely due to oligomeric coating formation. dtic.mil

Fluorinated Chain Length: The length of the perfluoroalkyl chain has a profound impact on the intermolecular interactions and, consequently, the ordering and stability of the SAM.

Ordering: Longer chains provide stronger van der Waals forces, which promotes a higher degree of lateral order within the monolayer. researchgate.net

Surface Energy: The hydrophobic and oleophobic properties of the surface increase with the degree of fluorination. researchgate.net Longer fluorinated chains lead to lower surface energy and higher contact angles for liquids.

Packing Density: The helical nature of fluorocarbon chains results in a lower packing density compared to their all-trans hydrocarbon counterparts. uh.edu

Research on a series of fluorinated molecules has shown that increasing the fluorinated chain length leads to a gradual increase in monolayer stability. nih.gov However, there can be an optimal length; extremely long chains might lead to disordered or collapsed molecular structures on the surface. mdpi.com The interplay between the rigid, bulky fluorinated segment and the nature of the headgroup ultimately dictates the final architecture and performance of the self-assembled monolayer.

Table 2: Impact of Molecular Design on Fluorinated Silane SAM Properties
Molecular FeatureInfluence on SAM PropertiesExample/ObservationReference
Headgroup Functionality Determines bonding type and potential for cross-linking.Monofunctional (e.g., -Si(CH₃)₃): Forms non-cross-linked monolayers, less surface heterogeneity. dtic.mil
Trifunctional (e.g., -SiCl₃): Forms robust, cross-linked polymeric networks but can lead to oligomer formation. researchgate.net
Fluorinated Chain Length Affects intermolecular forces, ordering, and surface energy.Longer chains (e.g., C8 vs. C3) increase van der Waals forces, leading to more ordered SAMs and higher thermal stability. researchgate.net
Influences hydrophobicity and oleophobicity.Contact angles increase as the degree of fluorination and chain length increase. researchgate.netnih.gov
Overall Molecular Structure Dictates packing density and molecular orientation.Bulky fluorinated chains adopt a helical conformation, leading to larger intermolecular spacing (~5.9 Å) compared to hydrocarbon chains (~5.0 Å). uh.edu

Control of Molecular Orientation and Packing Density in Self-Assembled Systems

The formation of self-assembled monolayers (SAMs) using organosilanes is a cornerstone of surface engineering, allowing for precise control over the physicochemical properties of a substrate. The molecular orientation and packing density of these monolayers are critical parameters that dictate the final surface properties. In the case of (heptadecafluorooctyl)trimethylsilane, the molecular structure itself provides significant insight into the assembly process. The molecule consists of a reactive silane headgroup that anchors to the substrate and a long, fluorinated alkyl chain that forms the functional surface.

Several factors influence the final structure of the SAM. The nature of the silane headgroup is paramount; for instance, trichlorosilanes are known to form densely packed and well-ordered monolayers due to the formation of in-plane siloxane linkages with neighboring molecules. nist.govnist.gov In contrast, monochlorinated or monodimethylchlorosilanes may result in less dense and more poorly ordered films. nist.gov The length and nature of the alkyl chain are also crucial. The heptadecafluorooctyl chain is a perfluorinated chain, which is inherently rigid and adopts a helical conformation. researchgate.net This rigidity, coupled with strong intermolecular van der Waals forces between adjacent fluorinated chains, promotes the formation of dense, well-ordered, and stable monolayers.

The process of self-assembly from the liquid phase deposition (LPD) method allows for the spontaneous formation of these highly structured organic molecular assemblies. nih.gov The final orientation of the molecules is typically near-perpendicular to the substrate surface, which is essential for maximizing the exposure of the low-energy perfluorinated groups and thus achieving the desired surface properties. nist.gov The ability to control these features allows for the precise tuning of surface characteristics for a wide range of applications.

Table 1: Factors Influencing Molecular Orientation and Packing Density in Fluorinated Silane SAMs
FactorInfluence on SAM StructureRationale
Silane Headgroup ChemistryHigh (e.g., Trichlorosilanes form dense, cross-linked layers)The ability to form lateral polysiloxane bonds with adjacent molecules enhances the stability and packing density of the monolayer. nist.govnist.gov
Alkyl Chain LengthHigh (Longer chains lead to better-ordered systems)Increased van der Waals interactions between longer chains promote a more crystalline and densely packed structure.
Fluorination of Alkyl ChainHigh (Perfluorinated chains promote high density)The stiffness and helical geometry of perfluorinated chains, along with their larger van der Waals diameter compared to hydrocarbons, encourage the formation of well-defined, closely packed monolayers. researchgate.net
Deposition ConditionsVariable (Concentration, temperature, and solvent affect quality)Optimal conditions are required to allow molecules sufficient time and mobility to arrange into a thermodynamically stable, well-ordered monolayer on the substrate. nih.gov

Tailoring Surface Characteristics through Fluorinated Silane Coatings

Engineering of Hydrophobic and Oleophobic Surfaces

Coatings derived from (heptadecafluorooctyl)trimethylsilane are exceptionally effective at creating surfaces that repel both water (hydrophobicity) and oils (oleophobicity). This dual repellency stems from the extremely low surface free energy of the perfluorinated alkyl chains. mdpi.com The surface of the SAM is densely populated with trifluoromethyl (-CF3) and difluoromethylene (-CF2-) groups, which exhibit very weak interactions with liquids.

The wettability of a surface is quantified by measuring the contact angle of a liquid droplet on it. researchgate.net A high contact angle indicates poor wetting and high repellency. Surfaces are generally considered hydrophobic if the water contact angle is above 90° and superhydrophobic if it exceeds 150°. umich.edu Similarly, oleophobicity refers to the repulsion of low-surface-tension liquids like oils and organic solvents. researchgate.net

Research has demonstrated that flat surfaces coated with long-chain fluorinated silanes can achieve high contact angles for a wide variety of liquids. mit.edu However, to achieve superhydrophobicity and superoleophobicity, a combination of low surface energy chemistry and specific surface topography is typically required. mdpi.comresearchgate.net By applying the fluorinated silane coating to a substrate with micro- or nanoscale roughness, air can be trapped beneath the liquid droplet, leading to a composite interface that dramatically enhances the apparent contact angle and reduces contact angle hysteresis, allowing droplets to roll off easily. umich.eduresearchgate.net

Table 2: Representative Contact Angles on Surfaces Modified with Long-Chain Fluorinated Silanes
Probing LiquidSurface Tension (mN/m at 20-25°C)Typical Contact Angle (°) on a Flat Surface
Water72.1~120° mit.edu
Diiodomethane50.8~95°
Ethylene Glycol48.3~90° mit.edu
Hexadecane27.5~75° researchgate.net
Octane21.6~65° mit.edu

Applications of Heptadecafluorooctyl Trimethylsilane in Contemporary Materials Science and Nanotechnology

Advanced Coatings and Protective Layers

Fluoroalkylsilanes, including (heptadecafluorooctyl)trimethylsilane, are instrumental in the development of advanced coatings that provide surfaces with a range of protective and functional properties. The underlying principle of their efficacy lies in their ability to form self-assembled monolayers (SAMs) on various substrates. These molecules orient themselves with the silane (B1218182) group covalently bonding to the substrate and the fluorinated tail oriented outwards, creating a low-energy, non-stick surface.

The application of fluoroalkylsilane coatings can dramatically alter the surface properties of a wide array of materials, including glass, ceramics, textiles, and wood. cfmats.comsilicorex.com These coatings create a surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent). sinosil.comsilfluosilicone.com This dual repellency is highly desirable for creating easy-to-clean and stain-resistant surfaces. sinosil.comnih.gov

For instance, glass surfaces treated with fluoroalkylsilanes exhibit significantly increased water contact angles, causing water to bead up and roll off easily, a property often referred to as the "lotus effect". core.ac.uk This self-cleaning property is valuable for applications such as architectural glass, automotive windshields, and solar panels. cfmats.commdpi.com In the case of textiles, fluoroalkylsilane treatments can impart water and oil repellency without compromising the fabric's breathability, making them ideal for outdoor and protective clothing. cfmats.comsilicorex.com Similarly, applying these coatings to wood can enhance its resistance to water and mildew. nih.gov The durability of these coatings stems from the strong covalent bonds formed between the silane and the substrate. sinosil.com

Table 1: Effects of Fluoroalkylsilane Coatings on Various Substrates

Substrate Key Benefits
Glass Enhanced hydrophobicity, self-cleaning, anti-reflective properties. cfmats.comsinosil.com
Ceramics Improved stain resistance, waterproofing. cfmats.comsilicorex.com
Textiles Water and oil repellency, maintained breathability. cfmats.comsilicorex.com

The dense, low-energy surfaces created by fluoroalkylsilane coatings also serve as effective barriers against corrosive agents and environmental degradation. mdpi.com When applied to metallic substrates, these coatings can significantly enhance corrosion resistance. silicorex.commdpi.com The hydrophobic nature of the coating prevents water and other corrosive electrolytes from reaching the metal surface.

Research on similar compounds, such as 1H,1H,2H,2H-Perfluorodecyltriethoxysilane (PFDTES), has demonstrated that incorporating fluoroalkylsilanes into silica-based hybrid coatings on aluminum alloys significantly improves corrosion protection. mdpi.com These modified coatings exhibit increased hydrophobicity and can prevent the diffusion of corrosive media. mdpi.com The stability of the carbon-fluorine bond also contributes to the coating's resistance to chemical attack and UV degradation, making them suitable for long-term outdoor applications. sinosil.com

Contributions to Biomedical Device Surface Modification

The interface between a biomedical device and biological tissues is critical to its success. Unwanted interactions, such as protein adsorption and bacterial adhesion, can lead to device failure and adverse patient reactions. Silane coatings, in general, are recognized for their potential in modifying the surfaces of metallic biomaterials for implants. researchgate.net

Fluoroalkylsilane coatings can be employed to create surfaces that resist the non-specific adsorption of proteins and other biomolecules. researchgate.net This "anti-fouling" property is crucial for a wide range of biomedical devices, including biosensors, catheters, and implants. dakenchem.com The low surface energy of the fluorinated surface minimizes the driving force for protein adhesion. By preventing the initial layer of protein from forming, these coatings can subsequently reduce the risk of bacterial biofilm formation and inflammatory responses. Silane coupling agents are increasingly used in surface modification of medical devices to improve biocompatibility. nih.gov While general silane coatings have shown good biocompatibility, the specific long-term biocompatibility of highly fluorinated surfaces like those from (heptadecafluorooctyl)trimethylsilane would require specific toxicological evaluation.

While preventing non-specific interactions is often the primary goal, surface engineering with silanes can also be used to promote specific biological interactions. By creating patterned surfaces with regions of differing functionality, it is possible to direct cell attachment and growth. google.com For example, a surface could be primarily coated with a non-fouling fluoroalkylsilane, with specific areas patterned with other silanes that present functional groups known to promote cell adhesion. This approach allows for the creation of "smart" surfaces that can guide tissue integration or act as platforms for cell-based assays. The development of such biofunctional surfaces is a key area of research in tissue engineering and regenerative medicine. google.com

Role in Nanomaterials Synthesis and Functionalization

The unique properties of fluoroalkylsilanes make them valuable tools in the field of nanotechnology. Their ability to form well-defined monolayers allows for the precise control of surface properties at the nanoscale.

Fluoroalkylsilanes are used to functionalize the surfaces of nanoparticles, modifying their dispersibility and interfacial properties. mdpi.com For example, silica (B1680970) nanoparticles coated with a fluoroalkylsilane can be rendered hydrophobic, allowing them to be dispersed in non-polar solvents or incorporated into polymer matrices to create nanocomposites with enhanced properties. The modification of nano-sized aluminum powder with perfluoroalkylsilanes has been explored to improve its energetic properties in explosives and propellants. mdpi.com

Self-assembled monolayers of fluoroalkylsilanes are a cornerstone of molecular self-assembly, a bottom-up approach to nanofabrication. core.ac.uknih.gov These monolayers can be used as ultrathin resists in nanolithography, enabling the patterning of surfaces with nanoscale features. researchgate.net The formation of these highly ordered, low-energy surfaces is also being investigated for applications in microelectromechanical systems (MEMS) to reduce stiction and friction between moving parts. nih.gov

Table 2: Research Findings on Fluoroalkylsilane Applications

Application Area Research Finding
Advanced Coatings Fluoroalkylsilane/silica composite coatings on wood create a superhydrophobic surface with improved water and mildew resistance. nih.gov
Anti-Corrosion Silica-based sol-gel coatings modified with fluoroalkylsilane show enhanced corrosion protection and hydrophobicity on aluminum alloys. mdpi.commdpi.com
Biomedical Surfaces Silane coupling agents are widely used for the surface modification of medical devices to improve biocompatibility and create durable bonds between organic and inorganic materials. nih.gov

| Nanotechnology | Self-assembled monolayers of fluoroalkylsilanes can be used to create superhydrophobic surfaces and act as durable alternatives to air-mediated liquid-repellent surfaces. aalto.fi |

Integration in Fluorinated Silica Nanoparticle (F-SiNP) Architectures

(Heptadecafluorooctyl)trimethylsilane is instrumental in the synthesis and functionalization of fluorinated silica nanoparticles (F-SiNPs). These nanoparticles are of significant interest due to their low surface energies, enhanced thermal stability, and chemical resistance, properties directly attributable to the incorporation of fluorine. utwente.nl The integration of (heptadecafluorooctyl)trimethylsilane into silica nanoparticle architectures can be achieved through two primary methods: a "bottom-up" co-condensation approach or a "top-down" post-synthesis surface modification.

In the bottom-up method, (heptadecafluorooctyl)trimethylsilane is introduced during the initial synthesis of the silica nanoparticles, typically through a sol-gel process. It is co-condensed with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS). The trimethylsilyl (B98337) group of the (heptadecafluorooctyl)trimethylsilane hydrolyzes and condenses with the growing silica network, ensuring the even distribution of the heptadecafluorooctyl chains throughout the nanoparticle structure.

The top-down approach involves the surface functionalization of pre-synthesized silica nanoparticles. In this method, the hydroxyl groups present on the surface of the silica nanoparticles are reacted with (heptadecafluorooctyl)trimethylsilane. This reaction forms a stable covalent bond, creating a dense layer of the fluorinated alkyl chains on the nanoparticle surface. This surface modification dramatically lowers the surface energy of the silica nanoparticles, transforming them from hydrophilic to superhydrophobic.

The resulting F-SiNPs, functionalized with (heptadecafluorooctyl)trimethylsilane, exhibit properties that are highly desirable for a range of applications. For instance, these nanoparticles can be incorporated into polymer matrices to create composites with enhanced hydrophobicity and durability.

Parameter Description
Integration Method Co-condensation (Bottom-up) or Surface Grafting (Top-down)
Key Interaction Covalent bonding of the trimethylsilyl group to the silica network
Resulting Surface Highly fluorinated, low surface energy
Primary Property Superhydrophobicity

Functionalization of Carbon Nanotubes and Other Nanostructures

The functionalization of carbon nanotubes (CNTs) and other nanostructures with (heptadecafluorooctyl)trimethylsilane is a key strategy to tailor their surface properties and improve their dispersibility in various media. Pristine CNTs are often difficult to process and integrate into other materials due to their strong van der Waals interactions, which lead to aggregation.

Surface functionalization with silanes, including (heptadecafluorooctyl)trimethylsilane, can be achieved through covalent or non-covalent methods. Covalent functionalization typically involves the initial oxidation of the CNTs to introduce carboxylic acid or hydroxyl groups on their surface. These functional groups then serve as reactive sites for the trimethylsilyl group of the (heptadecafluorooctyl)trimethylsilane to attach, forming a stable covalent bond. This process effectively grafts the long, fluorinated chains onto the CNT surface.

The presence of the heptadecafluorooctyl groups on the CNTs has several significant effects:

Improved Solubility and Dispersion: The fluorinated chains can enhance the solubility of CNTs in fluorinated solvents and improve their dispersion in various polymer matrices.

Modified Surface Energy: The low surface energy of the fluorinated chains can impart hydrophobic and oleophobic properties to the CNTs.

Enhanced Interfacial Interactions: In fluoropolymer composites, the fluorinated chains on the CNTs can improve the interfacial adhesion between the nanotubes and the polymer matrix, leading to enhanced mechanical properties.

While direct studies on the functionalization of CNTs with (heptadecafluorooctyl)trimethylsilane are not extensively documented in publicly available research, the general principles of silanization of CNTs provide a strong basis for its potential applications in this area.

Design of Superhydrophobic Nanostructured Surfaces and Liquid Marbles

(Heptadecafluorooctyl)trimethylsilane is a key component in the fabrication of superhydrophobic surfaces and liquid marbles due to its ability to create surfaces with extremely low surface energy. Superhydrophobicity is a phenomenon where a surface exhibits extreme water repellency, with water contact angles exceeding 150 degrees. This property is achieved by combining a specific surface chemistry with a hierarchical micro- and nanostructure.

The design of superhydrophobic surfaces often involves creating a rough surface at the nanoscale and then modifying it with a low-surface-energy material. (Heptadecafluorooctyl)trimethylsilane is an ideal candidate for this surface modification. The trimethylsilyl group allows it to chemically bond to various substrates, including silica, glass, and metal oxides, while the long heptadecafluorooctyl chain, with its numerous C-F bonds, provides the necessary low surface energy.

When a nanostructured surface is coated with a monolayer of (heptadecafluorooctyl)trimethylsilane, air can be trapped within the nanoscale features. This trapped air minimizes the contact area between a water droplet and the solid surface, leading to the observed superhydrophobic behavior.

Liquid marbles are liquid droplets encapsulated by a layer of hydrophobic particles, which prevents the liquid from wetting a solid surface. cfmats.com The stability and properties of liquid marbles are highly dependent on the hydrophobicity of the coating particles. Fluorinated silica nanoparticles, functionalized with (heptadecafluorooctyl)trimethylsilane as described in section 4.3.1, are excellent candidates for the creation of liquid marbles. The superhydrophobic nature of these nanoparticles allows them to self-assemble at the liquid-air interface of a droplet, forming a protective shell.

Application Role of (Heptadecafluorooctyl)trimethylsilane Resulting Property
Superhydrophobic Surfaces Forms a low-energy monolayer on nanostructured surfaces.Extreme water repellency (Contact Angle > 150°)
Liquid Marbles Functionalizes nanoparticles to create a superhydrophobic coating for liquid droplets.Stable, non-wetting liquid droplets.

Applications in Separation Science and Membrane Technology

The unique properties of (heptadecafluorooctyl)trimethylsilane also find applications in the field of separation science, particularly in the development of advanced membranes and chromatography media.

Development of Permeable Membranes for Gas and Vapor Separations

In membrane technology, surface modification plays a crucial role in controlling the transport of different molecules through a membrane. While direct research on the use of (heptadecafluorooctyl)trimethylsilane for creating permeable membranes for gas and vapor separation is limited, the general principles of using fluoroalkylsilanes to modify membrane surfaces provide insight into its potential applications.

Fluoroalkylsilanes are known to impart hydrophobicity to surfaces. sinosil.com This property is particularly relevant in membrane distillation and vapor permeation processes, where a hydrophobic membrane is required to prevent the passage of liquid water while allowing the transport of water vapor or other volatile organic compounds.

By grafting (heptadecafluorooctyl)trimethylsilane onto the surface of a porous membrane, it is possible to create a highly hydrophobic barrier. The trimethylsilyl group would anchor the molecule to the membrane material, while the long fluorinated chain would create a low-energy surface that repels water. This could be beneficial in applications such as:

Dehumidification: Separating water vapor from air or other gas streams.

Solvent Dehydration: Removing water from organic solvents.

The highly fluorinated nature of the coating could also potentially influence the selective transport of certain gases or vapors, although further research is needed to explore this possibility. The bulky heptadecafluorooctyl chains could alter the effective pore size of the membrane, influencing its sieving properties.

Modification of Analytical Chromatography Media

In the field of analytical chromatography, the surface chemistry of the stationary phase is a critical factor that determines the separation of different analytes. (Heptadecafluorooctyl)trimethylsilane can be used to modify the surface of chromatography media, such as silica gel, to create stationary phases with unique separation characteristics.

The modification process involves reacting the silanol (B1196071) groups on the surface of the silica with (heptadecafluorooctyl)trimethylsilane. This results in a stationary phase that is coated with a layer of the fluorinated alkyl chains. These "fluorous" stationary phases exhibit different retention behaviors compared to traditional hydrocarbon-based stationary phases.

The key properties of a (heptadecafluorooctyl)trimethylsilane-modified chromatography medium include:

Unique Selectivity: The highly fluorinated surface can exhibit selective interactions with fluorinated analytes, allowing for the separation of compounds that are difficult to resolve on conventional stationary phases.

Hydrophobicity: The fluorinated surface is hydrophobic, which influences the retention of polar and nonpolar analytes in reversed-phase chromatography.

Chemical Stability: The strong C-F bonds in the heptadecafluorooctyl chain contribute to the chemical inertness and thermal stability of the stationary phase.

Gas chromatography studies on silica modified with polyfluoroalkyl groups have shown that the adsorption process is characterized by a low contribution from dispersion interactions and a significant contribution from specific interactions, highlighting the unique thermodynamic properties of these surfaces.

Computational and Theoretical Investigations of Heptadecafluorooctyl Trimethylsilane Interactions

Quantum Chemical Studies on Reaction Mechanisms and Intermolecular Forces

Quantum chemical methods are employed to investigate the fundamental processes of chemical reactions and the nature of forces between molecules. These studies provide a detailed picture of the electronic structure and energy changes that occur during chemical transformations.

The formation of self-assembled monolayers and protective coatings from (heptadecafluorooctyl)trimethylsilane relies on its hydrolysis and condensation reactions. Theoretical studies on analogous fluorosilanes and chlorosilanes have shed light on these crucial pathways.

Hydrolysis, the initial step, involves the reaction of the silane (B1218182) with water. Quantum mechanical calculations have shown that the hydrolysis of fluorosilanes can be highly endothermic, meaning it requires an input of energy to proceed. For instance, the Gibbs free energy for the first hydrolysis step of simple trifluorosilanes in the gas phase has been calculated to be significantly positive. nih.govresearchgate.net However, the presence of a water dimer can significantly lower the activation energy compared to a single water monomer. nih.govresearchgate.net This is attributed to the formation of a stable complex between the product, hydrogen fluoride (B91410) (HF), and water. nih.gov

Furthermore, the reaction medium plays a critical role. Self-consistent reaction field (SCRF) calculations indicate that the activation energy for hydrolysis is lower in an aqueous medium than in the gas phase, and the reaction is thermodynamically more favorable due to better solvation of the products. nih.govresearchgate.net In contrast to chlorosilanes, where each successive hydrolysis step is more facile, the hydrolysis of subsequent fluorine atoms in trifluorosilanes is thermodynamically less favorable than the first. nih.govresearchgate.net

Condensation, the process where hydrolyzed silane molecules react with each other or with surface hydroxyl groups to form siloxane bonds (Si-O-Si), is also a key step. Theoretical studies have shown that the homofunctional condensation of partially hydrolyzed fluorosilanes is thermodynamically favored. nih.govresearchgate.net This process is crucial for the formation of a stable, cross-linked siloxane network on a substrate.

A generalized reaction scheme for the hydrolysis and condensation of a trimethylsilane (B1584522), such as (heptadecafluorooctyl)trimethylsilane, can be conceptualized as follows, although the specific energetics would require dedicated calculations:

Hydrolysis: $ \text{R-Si(CH}_3)_3 + \text{H}_2\text{O} \rightarrow \text{R-Si(CH}_3)_2\text{OH} + \text{CH}_4 $

Condensation (dimerization): $ 2 \text{ R-Si(CH}_3)_2\text{OH} \rightarrow \text{R-Si(CH}_3)_2\text{-O-Si(CH}_3)_2\text{-R} + \text{H}_2\text{O} $

Condensation (surface reaction): $ \text{R-Si(CH}_3)_2\text{OH} + \text{HO-Surface} \rightarrow \text{R-Si(CH}_3)_2\text{-O-Surface} + \text{H}_2\text{O} $

Intermolecular forces govern how molecules interact with each other and with surfaces, dictating properties like adhesion, wetting, and self-assembly. mdpi.comnih.govnih.gov For (heptadecafluorooctyl)trimethylsilane, these forces are a complex interplay of long-range and short-range components. nih.gov

The long-range interactions include:

Electrostatic forces: arising from the interaction of permanent charge distributions.

Induction forces: resulting from the distortion of a molecule's electron cloud by another molecule.

Dispersion forces (van der Waals): originating from fluctuations in electron distributions. nih.gov

The highly fluorinated octyl chain in (heptadecafluorooctyl)trimethylsilane leads to strong intramolecular polarity but weak intermolecular forces, which is characteristic of fluorinated compounds and contributes to their hydrophobic and oleophobic properties. The trimethylsilyl (B98337) headgroup, on the other hand, can participate in hydrogen bonding after hydrolysis, which is crucial for its interaction with hydroxylated surfaces. nih.gov

Theoretical studies on similar systems have shown that the presence of trimethylsilyl groups on a surface can lead to the formation of weakly associated water at the interface. nih.gov Quantum chemical calculations can quantify the strength of these interactions, providing insights into the stability and structure of the resulting films.

Density Functional Theory (DFT) Applications in Fluorinated Silane Systems

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly valuable for investigating the adsorption and orientation of molecules on surfaces and the energetics of interfacial phenomena.

DFT calculations have been instrumental in understanding how fluoroalkylsilanes (FAS) form self-assembled monolayers. core.ac.uk These studies have confirmed that FAS molecules tend to arrange themselves with a high degree of orientation, with their molecular axes predominantly perpendicular to the substrate surface. core.ac.uk This perpendicular orientation is crucial for creating a dense, low-energy surface.

For (heptadecafluorooctyl)trimethylsilane, DFT can be used to model the adsorption process on various substrates, such as silicon dioxide. The calculations can predict the most stable adsorption sites and the orientation of the molecule relative to the surface. For instance, studies on other silanes have shown that the molecules can orient parallel to the surface and form siloxane bridges through condensation reactions with surface silanol (B1196071) groups. nih.gov DFT calculations, often including van der Waals corrections, are necessary to accurately describe the interactions between the alkyl chains in these assemblies. nih.gov

The following table summarizes typical findings from DFT studies on the adsorption of alkylsilanes on surfaces, which can be extrapolated to (heptadecafluorooctyl)trimethylsilane:

ParameterTypical DFT FindingSignificance for (heptadecafluorooctyl)trimethylsilane
Adsorption Energy Negative values indicate a stable adsorption process. The magnitude depends on the nature of the surface and the silane's headgroup.A strong negative adsorption energy would suggest a stable and durable bond to the substrate, leading to robust coatings.
Molecular Tilt Angle The angle of the alkyl chain with respect to the surface normal is often small, indicating a near-perpendicular orientation, especially at high surface coverages. core.ac.ukA perpendicular orientation of the fluorinated chain is essential for achieving the desired low surface energy and superhydrophobic properties.
Bond Lengths & Angles DFT can predict the lengths of the Si-O-Surface bonds and the angles around the silicon atom, confirming the formation of a covalent network. nih.govThese parameters provide fundamental insights into the structure and stability of the self-assembled monolayer at the atomic level.
Surface Coverage The stability and orientation of the adsorbed molecules can be highly dependent on the surface coverage. nih.govUnderstanding the effect of coverage is crucial for optimizing the deposition process to achieve a uniform and dense monolayer.

DFT is also employed to analyze the energetics of interfaces, such as the interface between a (heptadecafluorooctyl)trimethylsilane coating and water. These calculations can help to explain the macroscopic properties of the coating, such as its hydrophobicity.

For example, DFT can be used to calculate the binding energy of a water molecule to the fluorinated surface. A low binding energy would be indicative of a hydrophobic surface, as it reflects a weak interaction between water and the coating. Studies on partially silylated nanosilica have shown that changes in the Gibbs free energy can be used to distinguish between strongly and weakly bound interfacial water. nih.gov

The energetic analysis can also extend to understanding the stability of the coating in different environments. By calculating the energy changes associated with the interaction of various solvents or molecules with the coated surface, it is possible to predict the coating's resistance to chemical attack and its long-term durability.

Simulation and Prediction of Material Performance

While quantum chemical and DFT methods provide detailed information at the molecular level, larger-scale simulations are often needed to predict the macroscopic performance of materials. Molecular dynamics (MD) simulations, which use classical force fields often parameterized with data from quantum chemical calculations, can be used to study the behavior of a large number of (heptadecafluorooctyl)trimethylsilane molecules over time.

MD simulations can be used to predict a range of material properties, including:

The structure and dynamics of the self-assembled monolayer: This includes the degree of ordering, the presence of defects, and the mobility of the molecules.

The interaction of the coating with liquids: MD simulations can be used to model the behavior of a water droplet on the surface, allowing for the prediction of contact angles and the dynamics of droplet spreading or roll-off.

The mechanical properties of the coating: By applying external forces in the simulation, it is possible to estimate properties like the coating's hardness and its resistance to wear.

The integration of quantum chemical calculations, DFT, and molecular simulations provides a multi-scale approach to understanding and predicting the performance of materials based on (heptadecafluorooctyl)trimethylsilane. These theoretical investigations are invaluable for the rational design of new materials with tailored properties.

Analytical and Spectroscopic Characterization of Heptadecafluorooctyl Trimethylsilane Modified Surfaces

Surface Wettability Assessment Techniques

The primary function of a (heptadecafluorooctyl)trimethylsilane coating is to alter the surface energy, which is directly reflected in its wetting behavior.

Static and Dynamic Contact Angle Measurements

Contact angle goniometry is a fundamental technique for quantifying the wettability of a surface. researchgate.nethubspot.net

Static Contact Angle: The static contact angle is the angle formed between a liquid droplet and a solid surface when the three-phase (solid, liquid, and vapor) boundary is in equilibrium. researchgate.net For surfaces modified with (heptadecafluorooctyl)trimethylsilane, a high static water contact angle is expected, typically exceeding 110 degrees, indicating a hydrophobic surface. This high contact angle arises from the low surface energy imparted by the terminal trifluoromethyl (-CF3) groups of the perfluorinated alkyl chains. Surfaces with water contact angles above 90° are considered hydrophobic, while those exceeding 150° are classified as superhydrophobic. cmeri.res.innih.gov

Dynamic Contact Angle: In contrast to the static contact angle, dynamic contact angles are measured as the three-phase contact line is advanced or receded across the surface. hubspot.netnanoscience.com

Advancing Contact Angle (θa): This is the maximum contact angle, measured as the volume of the liquid droplet is increased just before the contact line advances. hubspot.net It represents the wetting of a dry surface.

Receding Contact Angle (θr): This is the minimum contact angle, measured as the volume of the liquid droplet is decreased just before the contact line recedes. hubspot.net It provides information about the de-wetting process.

Contact Angle Hysteresis (CAH): The difference between the advancing and receding contact angles (CAH = θa - θr) is known as contact angle hysteresis. hubspot.net CAH is a critical parameter that provides insight into the chemical and topographical homogeneity of the surface. aalto.fi A low hysteresis value is indicative of a smooth, uniform, and chemically homogeneous surface, which is desirable for high-quality (heptadecafluorooctyl)trimethylsilane coatings. Conversely, a high hysteresis suggests surface roughness, chemical heterogeneity, or the presence of defects. aalto.fi

The following table summarizes typical contact angle values for water on surfaces modified with fluorinated silanes.

MeasurementTypical ValueSignificance
Static Contact Angle> 110°Indicates a hydrophobic surface.
Advancing Contact Angle> Static AngleRepresents the maximum wetting angle.
Receding Contact Angle< Static AngleRepresents the minimum de-wetting angle.
Contact Angle HysteresisLow (< 10°)Suggests a smooth and homogeneous surface.

Vibrational Spectroscopy for Chemical Bond Identification

Vibrational spectroscopy techniques are indispensable for confirming the presence of the (heptadecafluorooctyl)trimethylsilane on a surface and for probing the chemical structure of the deposited film.

Fourier Transform Infrared Spectroscopy (FTIR, ATR-FTIR, DRIFT)

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. scirp.orgresearchgate.net The resulting spectrum provides a "fingerprint" of the functional groups present.

For surfaces modified with (heptadecafluorooctyl)trimethylsilane, characteristic absorption bands associated with the C-F and Si-O-Si bonds are of particular interest.

Attenuated Total Reflectance (ATR)-FTIR: This is a surface-sensitive FTIR technique where the IR beam is passed through a crystal of high refractive index in contact with the sample. nih.govresearchgate.net An evanescent wave penetrates a few micrometers into the sample, making it ideal for analyzing thin films and surface layers without extensive sample preparation. nih.gov

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT): DRIFT is primarily used for analyzing powdered or rough-surfaced solid samples. It collects the diffusely scattered infrared light from the sample.

The FTIR spectrum of a surface successfully modified with (heptadecafluorooctyl)trimethylsilane would exhibit strong absorption bands corresponding to the stretching vibrations of C-F bonds, typically found in the region of 1100-1300 cm⁻¹. The presence of peaks related to Si-O-Si asymmetric stretching (around 1000-1100 cm⁻¹) can indicate the formation of a polysiloxane network on the substrate. researchgate.net

Vibrational ModeWavenumber (cm⁻¹)Significance
C-F Stretching1100 - 1300Confirms the presence of the fluorinated alkyl chain.
Si-O-Si Asymmetric Stretching1000 - 1100Indicates the formation of a siloxane network on the substrate.
-CH₂- Stretching~2900Can be used to assess the conformational order of the alkyl chain.
Si-CH₃ Vibrations850, 1257Characteristic of the trimethylsilyl (B98337) headgroup. researchgate.net

Morphological and Topographical Analysis

The physical structure of the silane (B1218182) layer, including its thickness, uniformity, and roughness, significantly impacts its performance.

Atomic Force Microscopy (AFM) for Surface Roughness and Film Uniformity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface at the nanoscale. researchgate.neticspicorp.comtribology.rs It works by scanning a sharp tip at the end of a cantilever across the sample surface. oamjms.eu

For (heptadecafluorooctyl)trimethylsilane modified surfaces, AFM is used to:

Assess Film Uniformity: AFM can reveal whether the silane has formed a complete and uniform monolayer or if there are aggregates, pinholes, or other defects. rsc.org

Measure Surface Roughness: Key roughness parameters such as the root-mean-square (RMS) roughness (Rq) and the arithmetic average roughness (Ra) can be quantified. oamjms.euresearchgate.netoamjms.eu A smooth, uniform coating will have low Ra and Rq values.

Determine Film Thickness: By creating a scratch in the coating and scanning across it, the height difference between the substrate and the top of the film can be measured, providing a direct measurement of the coating thickness.

AFM imaging can distinguish between the bare substrate and areas covered by the silane, allowing for a visual assessment of the coating's quality and coverage. beilstein-journals.org

ParameterDescriptionSignificance for Silane Films
Ra (Arithmetic Average Roughness) The arithmetic average of the absolute values of the height deviations from the mean plane.A low Ra value indicates a smoother surface.
Rq (Root Mean Square Roughness) The root mean square average of the height deviations from the mean plane.Rq is more sensitive to large peaks and valleys than Ra.
Film Thickness The vertical dimension of the deposited silane layer.Helps to determine if a monolayer or multilayer has formed.
Surface Morphology The qualitative 3D structure of the surface.Reveals the presence of islands, aggregates, or pinholes.

Elemental and Chemical State Analysis

To confirm the elemental composition and understand the chemical bonding at the surface, X-ray Photoelectron Spectroscopy (XPS) is a powerful tool.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comncl.ac.uk XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. mdpi.com

For surfaces modified with (heptadecafluorooctyl)trimethylsilane, XPS analysis can:

Confirm Elemental Composition: The presence of fluorine (F), carbon (C), silicon (Si), and oxygen (O) on the surface can be confirmed. High-resolution scans of the F 1s, C 1s, and Si 2p regions provide detailed chemical information.

Determine Chemical State: The binding energies of the photoelectrons are sensitive to the chemical environment of the atoms. For example, the C 1s spectrum can be deconvoluted to identify different carbon species, such as -CF₃, -CF₂-, and C-C/C-H bonds. The Si 2p spectrum can confirm the formation of Si-O bonds with the substrate.

Quantify Surface Coverage: The relative atomic concentrations of the elements can be determined, providing a quantitative measure of the silane on the surface.

The detection of a strong F 1s signal and the characteristic high binding energy peaks in the C 1s spectrum for -CF₂ and -CF₃ groups are definitive indicators of a successful surface modification with (heptadecafluorooctyl)trimethylsilane.

Element (Core Level)Typical Binding Energy (eV)Significance
F 1s~689Confirms the presence of fluorine from the perfluoroalkyl chain.
C 1s (-CF₃)~294Identifies the terminal trifluoromethyl groups.
C 1s (-CF₂)~292Identifies the difluoromethylene groups in the chain.
Si 2p (Si-O)~102-103Indicates the formation of a siloxane bond to the substrate.
O 1s~532Can be attributed to the substrate (e.g., SiO₂) and the Si-O-substrate linkage.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for confirming the successful grafting and elemental composition of fluorinated silane layers. By analyzing the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation, XPS provides quantitative elemental information and insights into chemical bonding states.

For surfaces modified with a heptadecafluorooctyl-containing silane, XPS survey scans typically reveal the presence of fluorine (F), carbon (C), silicon (Si), and oxygen (O), along with elements from the underlying substrate. researchgate.net The high-resolution spectra of these elements provide detailed chemical information.

A key indicator of successful surface modification is the appearance of a strong F 1s peak, typically around 689 eV. The C 1s spectrum is particularly informative and can be deconvoluted into multiple components that correspond to the different chemical environments of the carbon atoms within the silane molecule. These typically include:

-CF3 group: The terminal trifluoromethyl group appears at the highest binding energy, often around 294.0 eV.

-CF2- groups: The fluorinated methylene (B1212753) groups in the main chain are found at approximately 291.5 eV.

-CH2- groups: The alkyl portion of the silane linker adjacent to the fluorinated chain appears at a lower binding energy.

Adventitious Carbon: A peak around 285.0 eV corresponding to hydrocarbon contamination is also commonly observed.

The Si 2p spectrum provides information about the silane's interaction with the surface. A peak corresponding to the Si-O-Substrate bond confirms covalent attachment. nih.gov The relative atomic concentrations of F, C, and Si, calculated from the peak areas, can be compared to the theoretical stoichiometry of the silane molecule to assess the purity and integrity of the resulting film. mdpi.com

Table 1: Representative XPS Binding Energies for a Heptadecafluorooctyl Silane Modified Surface.
Element (Peak)Binding Energy (eV)Assignment
F 1s~689.0C-F Bonds
C 1s~294.0-CF3
C 1s~291.5-CF2-
C 1s~285.0Adventitious Carbon
Si 2p~102-103Si-O-Substrate
O 1s~532.5Si-O-Substrate

Film Thickness and Optical Properties

Spectroscopic ellipsometry is a non-destructive optical technique widely used to determine the thickness of thin films, such as silane monolayers, with sub-nanometer precision. It measures the change in polarization of light upon reflection from a surface. By fitting the experimental data to an optical model, the film's thickness and refractive index can be extracted. For a well-formed self-assembled monolayer of a heptadecafluorooctyl-containing silane, the thickness is typically in the range of 1 to 2 nanometers, consistent with the length of a single, vertically oriented molecule. nih.govacs.org Studies have shown that the film thickness can be calculated from the ratio between the substrate peak area (e.g., Au 4f) of the modified surface and the bare substrate in XPS analysis as well. researchgate.net

UV-Vis spectroscopy, while less common for thickness determination of such thin, transparent films, can provide information on the film's transparency and can be used to monitor the deposition process in some applications. The high transparency of these fluorinated films across the visible spectrum is a key property for applications where optical clarity is required.

Table 2: Typical Film Properties Measured by Ellipsometry.
PropertyTypical ValueSignificance
Film Thickness1-2 nmConfirms monolayer formation
Refractive Index (at 633 nm)~1.35 - 1.40Indicates low density of the fluorinated film

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for probing the local chemical environment and connectivity of atoms in solid materials, including silane layers grafted onto substrates. nih.gov

29Si ssNMR provides direct evidence of the silane's covalent bonding to the surface. nih.govresearchgate.net The spectra can distinguish between different silicon species, often denoted as "T" structures for trifunctional silanes (R-Si(OX)3).

T0 species (R-Si(O-Si)0(OH)3) represent unreacted silane.

T1 species (R-Si(O-Si)1(OH)2) indicate single covalent bonds to the surface or other silanes.

T2 species (R-Si(O-Si)2(OH)1) represent two such bonds.

T3 species (R-Si(O-Si)3) indicate a fully cross-linked silicon atom. acs.org The relative abundance of these T-species provides a quantitative measure of the degree of condensation and cross-linking within the monolayer. acs.org

13C ssNMR is used to confirm the structure of the organic part of the molecule. scilit.comresearchgate.net Resonances corresponding to the various -CF2- and -CF3 groups in the perfluoroalkyl chain can be identified, confirming that the chain structure remains intact after the grafting process. acs.org This is complementary to XPS, providing bulk information about the film's structure rather than just the surface. rsc.org

Table 3: Common 29Si Solid-State NMR Chemical Shifts for Grafted Trifunctional Silanes.
SpeciesDescriptionTypical Chemical Shift (ppm)
T1Mono-condensed-45 to -55
T2Di-condensed-55 to -65
T3Fully-condensed (cross-linked)-65 to -75

Advanced Spectroscopic and Microscopic Techniques

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides information about the orientation and electronic structure of molecules on surfaces. wikipedia.orgdiamond.ac.uk By tuning the energy of polarized X-rays around the absorption edge of a specific element (e.g., the Carbon K-edge), transitions from core levels to unoccupied molecular orbitals can be probed. ifnano.demit.edu

For self-assembled monolayers of heptadecafluorooctyl-containing silanes, NEXAFS is particularly useful for determining the molecular tilt angle. core.ac.uk The intensity of absorption resonances, such as the C-F σ* resonance, varies depending on the orientation of the molecular orbitals relative to the electric field vector of the polarized X-rays. researchgate.net By measuring spectra at different angles of X-ray incidence, the average orientation of the fluoroalkyl chains with respect to the surface normal can be calculated. core.ac.uk These studies often reveal that well-ordered monolayers have their chains tilted at a specific angle from the normal, which is crucial for achieving a densely packed, low-energy surface. nist.gov

Infrared Reflection Absorption Spectroscopy (IRRAS)

Infrared Reflection Absorption Spectroscopy (IRRAS) is a highly sensitive technique for the in-situ characterization of thin films and monolayers at interfaces. By measuring the absorption of infrared radiation reflected from a surface, IRRAS provides detailed information about the chemical composition, orientation, and packing of molecules within the monolayer.

In the context of (heptadecafluorooctyl)trimethylsilane modified surfaces, IRRAS is instrumental in confirming the successful deposition of the silane and elucidating the conformational order of the fluorinated alkyl chains. While specific IRRAS data for (heptadecafluorooctyl)trimethylsilane is not extensively available in publicly accessible literature, analysis of very similar perfluoroorganosilane monolayers on indium tin oxide (ITO) substrates reveals characteristic vibrational modes. Research on these analogous systems shows prominent absorption peaks at approximately 1212 cm⁻¹ and 1152 cm⁻¹. These peaks are attributed to the C-F stretching vibrations within the perfluorinated alkyl chains. The presence and characteristics of these bands can indicate the degree of order within the monolayer; well-defined, sharp peaks suggest a highly ordered, crystalline-like structure, whereas broader peaks are indicative of a more disordered or amorphous arrangement.

The orientation of the fluorinated chains relative to the substrate can also be inferred from the intensity of these absorption bands. According to the surface selection rule in IRRAS, only vibrational modes with a dipole moment component perpendicular to the substrate surface are strongly absorbed. Therefore, by analyzing the intensity of the C-F stretching modes, researchers can deduce the average tilt angle of the (heptadecafluorooctyl)trimethyl- chains.

A summary of typical IRRAS findings for analogous perfluoroalkylsilane monolayers is presented in the table below.

Wavenumber (cm⁻¹)Vibrational Mode AssignmentImplication for Monolayer Structure
~1212Asymmetric C-F StretchingPresence and conformation of the perfluorinated alkyl chain
~1152Symmetric C-F StretchingPresence and conformation of the perfluorinated alkyl chain

Interactive Data Table:

Wavenumber (cm⁻¹)Vibrational Mode AssignmentImplication for Monolayer Structure
~1212Asymmetric C-F StretchingPresence and conformation of the perfluorinated alkyl chain
~1152Symmetric C-F StretchingPresence and conformation of the perfluorinated alkyl chain

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, cross-sectional views of thin films and interfaces. In the study of (heptadecafluorooctyl)trimethylsilane modified surfaces, TEM is employed to directly visualize the self-assembled monolayer and measure its thickness with nanoscale precision.

TEM analysis can definitively confirm the formation of a uniform and continuous monolayer. High-resolution TEM images can reveal the morphology of the film, indicating whether it is smooth and well-ordered or contains defects, aggregates, or pinholes. The thickness of the (heptadecafluorooctyl)trimethylsilane monolayer is a critical parameter that can be accurately determined from TEM micrographs. For a fully extended (heptadecafluorooctyl)trimethylsilane molecule, the theoretical length is on the order of nanometers. TEM measurements can, therefore, validate whether a true monolayer has formed or if multilayer structures are present.

While specific TEM studies detailing the morphology of (heptadecafluorooctyl)trimethylsilane monolayers are not readily found in the reviewed literature, studies on similar long-chain alkylsilane SAMs on silicon substrates have demonstrated the capability of TEM to resolve these thin organic layers. For these analogous systems, TEM has confirmed the presence of uniform monolayers with thicknesses consistent with the lengths of the individual silane molecules.

The data derived from TEM analysis is crucial for correlating the deposition parameters with the resulting film quality and for understanding the relationship between the physical structure of the monolayer and its surface properties.

ParameterTypical Finding for Alkylsilane SAMsSignificance
Monolayer ThicknessConsistent with theoretical molecular length (nanometer scale)Confirms monolayer vs. multilayer formation
Film UniformityGenerally uniform and continuousIndicates quality of the self-assembly process
MorphologySmooth, with occasional defects or domain boundariesProvides insight into the packing and order of the monolayer

Interactive Data Table:

ParameterTypical Finding for Alkylsilane SAMsSignificance
Monolayer ThicknessConsistent with theoretical molecular length (nanometer scale)Confirms monolayer vs. multilayer formation
Film UniformityGenerally uniform and continuousIndicates quality of the self-assembly process
MorphologySmooth, with occasional defects or domain boundariesProvides insight into the packing and order of the monolayer

Environmental and Durability Considerations in Fluorinated Silane Research

Stability and Longevity of (Heptadecafluorooctyl)trimethylsilane Coatings

Coatings derived from (heptadecafluorooctyl)trimethylsilane are prized for their durability. This resilience stems from the inherent strength of the carbon-fluorine (C-F) and siloxane (Si-O) bonds, which imparts resistance to various forms of wear and environmental stress.

Fluorinated silane (B1218182) coatings create surfaces with low friction and high resistance to chemical attack. The fluorocarbon portion of the molecule provides a non-stick, chemically inert surface, while the silane group ensures strong covalent bonding to the substrate. This combination results in a durable finish that protects the underlying material. Fluorocarbon polymers, analogous in structure to the fluorinated tail of (heptadecafluorooctyl)trimethylsilane, are noted for their enhanced chemical resistance compared to their hydrocarbon counterparts. sigmaaldrich.com This inherent inertness makes coatings resistant to a wide range of corrosive acids, bases, and solvents. nih.gov The mechanical toughness and abrasion resistance are also key performance attributes, contributing to the longevity of the treated surfaces.

Table 1: General Properties of Fluoropolymer Materials

Property Description
Thermal Stability Can withstand high operating temperatures, often in the range of -200 °C to 260 °C. nih.gov
Chemical Resistance Resistant to many corrosive acids and bases. nih.gov
Mechanical Strength Exhibit a high degree of toughness and abrasion resistance. dicht.de

| Surface Properties | Provide hydrophobicity and lipophobicity. sigmaaldrich.com |

The long-term stability of fluorinated silane coatings is a critical area of study, with thermal degradation being a key performance benchmark. Research on self-assembled monolayers of similar perfluoroalkyl silanes on aluminum surfaces has demonstrated high thermal stability. These layers were found to be stable at temperatures exceeding 300°C under atmospheric conditions. researchgate.net Some studies have shown that fluorinated alkyl silane coatings can withstand temperatures up to 400°C before a sharp decline in hydrophobic properties is observed. researchgate.net The degradation at higher temperatures is typically attributed to the decomposition of the organic fluoroalkyl modifier. researchgate.net

In simulated biological environments, the stability of related silane coatings has also been evaluated. For instance, trimethylsilane (B1584522) plasma nanocoatings have shown minimal changes in surface chemistry after prolonged immersion (12 weeks) in a simulated body fluid at 37°C, indicating good chemical stability for long-term applications. nih.govresearchgate.net

Table 2: Thermal Stability of Perfluoroalkyl Silane Monolayers

Substrate Silane Type Reported Stability Temperature Observation Reference
Polycrystalline Aluminum Perfluoroalkyl Trichlorosilane > 300 °C Layers remained stable under atmospheric conditions. researchgate.net
Aluminum 1H,1H,2H,2H-perfluorooctyl trichlorosilane < 423 K (150 °C) Conformational order is not disrupted by thermal cycling. acs.org
Aluminum 1H,1H,2H,2H-perfluorooctyl trichlorosilane 423 K - 603 K (150 - 330 °C) Partial retention of original molecular order after cycling. acs.org

Research on Biodegradation Pathways of Fluorinated Silanes

The environmental fate of fluorinated silanes is a significant concern due to their persistence. The strong carbon-fluorine bond makes these compounds highly resistant to natural degradation processes. nih.gov While this stability is advantageous for material durability, it means they can persist in the environment for long periods. nih.gov Research is ongoing to understand the potential, albeit slow, degradation pathways and the resulting byproducts.

A primary environmental concern with fluorinated compounds is their potential to break down into persistent and bioaccumulative substances like perfluorinated carboxylic acids (PFCAs). wikipedia.org Studies on fluoroalkylsilane substances have shown that they can act as precursors to PFCAs. acs.org

Research on a similar compound, 8:2 poly-Tr-MeO-siloxane (8:2 PTrMeOSi), demonstrated its conversion into various PFCAs. Under simulated solar exposure over 10 days, the primary degradation product was perfluorooctanoic acid (PFOA), along with intermediates like 8:2 fluorotelomer carboxylic acid (8:2 FTCA) and 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA). acs.org Another degradation assay showed that the highest yield of PFCAs from the same siloxane was perfluoroheptanoic acid (PFHpA). acs.org The formation of these PFCAs is significant as they are environmentally persistent and have been detected globally in various environmental matrices and human blood. nih.govresearchgate.net

Table 3: Molar Yields of PFCAs from 8:2 PTrMeOSi Degradation

Degradation Condition Major PFCA Product Other Products Total Molar Yield (∑PFCAs) Reference
Simulated Solar Exposure (10 days) Perfluorooctanoic acid (PFOA) (0.6 ± 0.04 ‰) 8:2 FTCA (0.59 ± 0.08‰), 8:2 FTUCA (0.09 ± 0.00‰) 2 ± 0.1 ‰ acs.org

In response to the environmental and health concerns associated with persistent fluorinated compounds, significant research efforts are directed towards developing safer, more environmentally benign alternatives. futuremarketinsights.com One approach involves reducing the fluorine content in materials while still maintaining the desired performance characteristics like chemical resistance and hydrophobicity. futuremarketinsights.com

Another innovative strategy is the use of biotechnology to produce fluorinated compounds more sustainably. For example, projects are underway to engineer bacteria, such as Pseudomonas putida, to act as cell factories for making fluorinated polymers, circumventing the harsh chemicals and toxic byproducts associated with traditional chemical synthesis. renewable-carbon.eu Researchers are also exploring the development of novel fluorosurfactants that incorporate functional groups designed to be more susceptible to biodegradation. nih.gov This includes creating fluorinated oligoamides that are soluble in benign solvents and can modify surfaces effectively without the persistence of traditional long-chain fluorinated compounds. researchgate.net These efforts aim to balance the high-performance attributes of fluorinated materials with the need for environmental stewardship.

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation / Synonym
Silane, (heptadecafluorooctyl)trimethyl- -
Perfluorinated Carboxylic Acids PFCAs
Perfluorooctanoic Acid PFOA
Perfluoroheptanoic Acid PFHpA
8:2 Fluorotelomer Carboxylic Acid 8:2 FTCA
8:2 Fluorotelomer Unsaturated Carboxylic Acid 8:2 FTUCA
8:2 poly-Tr-MeO-siloxane 8:2 PTrMeOSi
1H,1H,2H,2H-perfluorooctyl trichlorosilane -
Trimethylsilane TMS

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Silane, (heptadecafluorooctyl)trimethyl-, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound is typically synthesized via hydrosilylation of perfluorooctyl derivatives with trimethylsilane precursors. Key steps include:

  • Catalyst Selection : Use platinum-based catalysts (e.g., Karstedt catalyst) for controlled hydrosilylation .
  • Purification : Fractional distillation under reduced pressure to isolate the fluorinated silane from unreacted reagents.
  • Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (9:1) to track reaction progress, validated by disappearance of starting material spots .

Q. How is the structural integrity of Silane, (heptadecafluorooctyl)trimethyl- confirmed post-synthesis?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR (δ -80 to -125 ppm for CF3_3 and CF2_2 groups) and 1H^{1}\text{H} NMR (δ 0.1–0.3 ppm for Si-CH3_3) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 550–600 range) .
  • Elemental Analysis : Carbon and fluorine content should align with theoretical values (±0.3% tolerance) .

Q. What are the standard applications of this compound in surface modification studies?

  • Methodological Answer :

  • Hydrophobic Coatings : Form self-assembled monolayers (SAMs) on silica substrates via silanol condensation. Optimize by pre-treating surfaces with piranha solution to remove organic contaminants .
  • Fluorinated Lubricants : Evaluate friction reduction using atomic force microscopy (AFM) under controlled humidity .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the self-assembly kinetics of this silane on oxide surfaces?

  • Methodological Answer :

  • Kinetic Studies : Use quartz crystal microbalance (QCM) to measure adsorption rates in solvents like isopropyl alcohol (polar) vs. perfluorooethers (nonpolar). Data shows faster assembly in nonpolar media due to reduced silane aggregation .
  • Temperature Dependence : Arrhenius plots from QCM data reveal activation energies (~40–60 kJ/mol), indicating solvent-silane interactions dominate over thermal effects .

Q. What contradictions exist in reported 19F^{19}\text{F} NMR chemical shifts for fluorinated silanes, and how can they be resolved?

  • Methodological Answer :

  • Data Discrepancies : Shifts vary due to solvent (CDCl3_3 vs. DMSO-d6_6) and concentration effects. For example, CF3_3 groups may shift upfield by 2–3 ppm in DMSO .
  • Resolution : Standardize solvent systems and use internal references (e.g., hexafluorobenzene at δ -164 ppm) for cross-study comparability .

Q. How can computational modeling (e.g., DFT) predict the hydrolytic stability of Silane, (heptadecafluorooctyl)trimethyl- under acidic conditions?

  • Methodological Answer :

  • DFT Parameters : Optimize geometry at B3LYP/6-31G(d) level to calculate bond dissociation energies (BDEs) for Si-O and C-F bonds. Lower BDEs (<300 kJ/mol) correlate with hydrolysis susceptibility .
  • Experimental Validation : Accelerated aging tests (e.g., 1M HCl, 70°C) combined with FTIR to detect Si-OH formation (broad peaks ~3200–3600 cm1^{-1}) .

Critical Analysis of Evidence

  • Synthesis Optimization : highlights the need for pre-treatment of substrates to enhance SAM uniformity, aligning with AFM data in .
  • Data Reliability : NIST-standardized NMR shifts () resolve discrepancies in fluorinated silane characterization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.